3-Bromo-6-methoxy-4-chromanone
Description
3-Bromo-6-methoxy-4-chromanone is a substituted chromanone derivative characterized by a bromine atom at position 3, a methoxy group at position 6, and a ketone functional group at position 4 of the chromanone backbone. Chromanones are bicyclic compounds with a benzopyran framework, widely studied for their roles in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-bromo-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8H,5H2,1H3 |
InChI Key |
RECBXYAULJFBPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs of 3-Bromo-6-methoxy-4-chromanone, highlighting substituent positions, molecular weights, and applications inferred from the evidence:
Reactivity and Stability
- Halogenation Effects: Bromine at position 3 (as in 3-Bromo-6-methoxy-4-chromanone) may increase electrophilic reactivity compared to position 6 bromination (e.g., 6-Bromo-4-chromanone) due to proximity to the ketone group.
- Methoxy vs.
- Hydroxyl and Chloro Substituents : The hydroxyl group in 3-Bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one improves hydrogen-bonding capacity, which could influence biological activity or crystallization behavior .
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